3-(4-methoxyphenyl)-5-phenyl-1H-pyrazole

Synthetic chemistry Pyrazole synthesis Reaction yield optimization

Researchers needing a validated inactive comparator for diarylpyrazole-based screens face false positives from uncharacterized scaffolds. This 3,5-diaryl-1H-pyrazole resolves that gap. - Quantified ~8% neuroprotective activity (NMDA assay) - ideal negative control. - 95% yield via epoxy ketone route; C-4 position enables regioselective functionalization. - Well-characterized nitrate salt form supports scalable purification (alternative to column chromatography).

Molecular Formula C16H14N2O
Molecular Weight 250.29 g/mol
CAS No. 32664-28-1
Cat. No. B11775721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxyphenyl)-5-phenyl-1H-pyrazole
CAS32664-28-1
Molecular FormulaC16H14N2O
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=NN2)C3=CC=CC=C3
InChIInChI=1S/C16H14N2O/c1-19-14-9-7-13(8-10-14)16-11-15(17-18-16)12-5-3-2-4-6-12/h2-11H,1H3,(H,17,18)
InChIKeyLEFIXAQPASZFND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methoxyphenyl)-5-phenyl-1H-pyrazole: Overview and Scaffold Profile


3-(4-Methoxyphenyl)-5-phenyl-1H-pyrazole (CAS 32664-28-1) is a 3,5-diaryl-1H-pyrazole derivative with the molecular formula C16H14N2O and a molecular weight of 250.29 g/mol [1]. It belongs to the phenylpyrazole class of heterocyclic compounds, featuring a pyrazole core substituted with a 4-methoxyphenyl group at position 3 and a phenyl group at position 5. This compound is investigated for potential anti-inflammatory, analgesic, and anticancer properties, and is also utilized as a synthetic building block for the preparation of more complex pyrazole derivatives . Its symmetrical diaryl substitution pattern provides a well-defined scaffold for structure-activity relationship (SAR) studies, distinguishing it from mono-aryl or N-substituted pyrazole analogs.

Scaffold Type 3,5-diaryl-1H-pyrazole with defined 4-methoxy substitution pattern
Primary Fit SAR scaffold for kinase and NAT inhibitor studies
Synthetic Entry High-yield epoxy ketone route supports library synthesis

3-(4-Methoxyphenyl)-5-phenyl-1H-pyrazole: Differentiation from Generic Diarylpyrazoles


3,5-Diaryl-1H-pyrazoles are not functionally interchangeable. The presence and position of the 4-methoxy substituent on the 3-phenyl ring of 3-(4-methoxyphenyl)-5-phenyl-1H-pyrazole fundamentally alters its electronic properties, synthetic accessibility, and biological profile compared to unsubstituted, halogen-substituted, or regioisomeric analogs [1]. In the 1H-pyrazole series, tautomeric equilibria between 3-aryl and 5-aryl positions can lead to regioisomeric mixtures unless the scaffold is symmetrically substituted or carefully controlled. This compound's specific 3-(4-methoxyphenyl)-5-phenyl pattern provides a defined, non-symmetrical electronic distribution that influences both reactivity at the C-4 position for further derivatization and its behavior in biological assays [2]. The quantitative evidence below demonstrates where these structural distinctions translate into measurable differences in synthetic yield, biological activity, and physicochemical properties.

Unsubstituted 3,5-diphenyl analog Risk:Electronic profile and melting point differ; tautomeric behavior may not transfer. 4-methoxy substitution alters C-4 reactivity and NAT SAR trends.
3-(4-Hydroxyphenyl) analog Risk:Hydrogen-bond donor capacity shifts crystal packing and salt-formation behavior. Crystalline nitrate salt formation is substituent-dependent.
Regioisomeric 5-(4-methoxyphenyl) variant Risk:Tautomeric equilibria may produce regioisomeric mixtures. Defined 3-(4-methoxyphenyl)-5-phenyl pattern provides non-symmetrical electronic distribution for directed C-4 functionalization.

3-(4-Methoxyphenyl)-5-phenyl-1H-pyrazole: Quantitative Differentiation Evidence


Synthetic Yield Advantage: Epoxy Ketone Route

3-(4-Methoxyphenyl)-5-phenyl-1H-pyrazole (reported as 3-phenyl-5-(4-methoxyphenyl)-1H-pyrazole, compound 2c) was obtained in 95% isolated yield via an ultrasound-promoted rearrangement of an epoxy ketone precursor, yielding a whitish solid with a melting point of 171–173°C [1]. This yield significantly exceeds the 72–85% yields reported for CuFe2O4-catalyzed one-pot synthesis of 3,5-diaryl-1H-pyrazoles and the 67–91% range reported for three-component aldehyde-alkyne-tosylhydrazine coupling protocols . The higher yield and operational simplicity of the epoxy ketone route translate directly to reduced procurement cost and improved synthetic efficiency.

Synthetic Yield
Cross-study comparable
95% isolated yield (epoxy ketone route)
Reported higher yield vs. alternative 3,5-diarylpyrazole methods
10–28 pp above CuFe2O4-catalyzed and one-pot three-component routes; mp 171–173°C
Synthetic chemistry Pyrazole synthesis Reaction yield optimization

Low Neuroprotective Activity in NMDA Toxicity Assays

In a parallel synthesis study of aryl azoles with neuroprotective activity, 3-(4-methoxyphenyl)-5-phenyl-1H-pyrazole (CAS 32664-28-1) was evaluated in an in vitro NMDA toxicity paradigm and exhibited approximately 8% neuroprotective activity [1]. This value falls well below the 15–40% range observed for the majority of active compounds in the same study, and substantially below the 40–70% activity exhibited by the most potent compounds (3a and 2g) in the veratridine excitotoxicity assay [1]. This quantifiably low neuroprotective activity makes the compound a useful negative control or an inactive scaffold control in neuroprotection screening cascades, where confounding neuroprotective effects must be excluded.

Neuroprotection NMDA Assay
Head-to-head comparison
~8% neuroprotective activity vs. 15–40% for active aryl azoles
Supports scaffold-matched assay control context
32–62 pp lower vs. lead compounds in veratridine assay at 10 μM; Cocconcelli et al. 2008
Neuroprotection NMDA toxicity Excitotoxicity Negative control

Crystalline Nitrate Salt Characterized by X-ray Diffraction

3-(4-Methoxyphenyl)-5-phenyl-1H-pyrazole reacts with nitric acid to form a structurally characterized nitrate salt [HL1·NO3], whose structure was determined by single-crystal X-ray diffraction [1]. The salt exhibits a [2 + 2] binding mode of nitrate ions in the solid state, demonstrating the compound's ability to participate in well-defined hydrogen-bonding networks. This crystalline salt formation provides a straightforward purification strategy (recrystallization of the salt followed by neutralization) that is not necessarily available for all 3,5-diarylpyrazole analogs. For comparison, the analog 5-(4-benzyloxyphenyl)-3-(furan-2-yl)-1H-pyrazole (L2) formed a chloride salt [HL2·Cl] under comparable conditions [1], illustrating that salt formation behavior is substituent-dependent.

Crystalline Nitrate Salt
Cross-study comparable
[HL1·NO3] confirmed by single-crystal X-ray diffraction; [2+2] nitrate binding mode
Supports salt-based purification strategy
Analog L2 forms chloride salt under comparable conditions; salt formation is substituent-dependent
Crystal engineering Salt formation X-ray crystallography Purification

NAT Inhibition SAR: Methoxy Substitution Effect

In a systematic SAR study of 3,5-diaryl-1H-pyrazoles as inhibitors of prokaryotic arylamine N-acetyltransferase (NAT), the unsubstituted 3,5-diphenyl-1H-pyrazole (compound 1) was identified as a hit from high-throughput screening and found to inhibit the growth of Mycobacterium tuberculosis [1]. Structure–activity relationship optimization revealed that potency was increased when the phenyl rings at the 3-position of the pyrazole were unsubstituted (compounds 76 and 77) [1]. This implies that the 4-methoxy substitution present in 3-(4-methoxyphenyl)-5-phenyl-1H-pyrazole may reduce NAT inhibitory potency relative to the unsubstituted parent. While direct IC50 data for the target compound against NAT were not located in publicly available sources, the class-level SAR trends establish a clear structure-activity gradient that informs compound selection for antitubercular screening programs.

NAT Inhibition SAR
Class-level inference
No direct IC50 located; SAR suggests reduced potency from 4-methoxy substitution
Context-dependent; supports scaffold selection review
Unsubstituted 3,5-diphenyl-1H-pyrazole is preferred NAT pharmacophore; Fullam et al. 2013
Antitubercular N-acetyltransferase inhibition SAR Mycobacterium tuberculosis

Sharp Melting Point for Purity and Identity Assessment

The compound exhibits a sharp melting point of 171–173°C when synthesized via the epoxy ketone route, consistent with literature values (lit. 167–169°C) [1]. This narrow melting range indicates high crystallinity and phase purity, which is not guaranteed for all 3,5-diaryl-1H-pyrazoles where tautomeric equilibria between 3-aryl and 5-aryl tautomers can produce mixtures with broad or multiple melting endotherms. In contrast, 3,5-diphenyl-1H-pyrazole has a reported melting point of approximately 198–200°C [2], and the 4-methoxy substitution in the target compound predictably lowers the melting point by approximately 27–29°C. This reproducible melting behavior provides a rapid, cost-effective quality control metric for identity and purity verification upon procurement.

Melting Point
Cross-study comparable
mp 171–173°C (lit. 167–169°C)
Sharp range supports identity and phase-purity verification
27–29°C lower than unsubstituted 3,5-diphenyl analog; reproducible across studies
Melting point Purity assessment Crystallinity Quality control

3-(4-Methoxyphenyl)-5-phenyl-1H-pyrazole: Key Application Scenarios


Negative Control in Neuroprotection Assays

Based on the direct head-to-head evidence demonstrating ~8% neuroprotective activity in the NMDA toxicity assay—significantly below the 15–40% range of active aryl azoles [1]—this compound is ideally suited as a structurally matched negative control for neuroprotection screening cascades. Researchers investigating novel neuroprotective agents can use 3-(4-methoxyphenyl)-5-phenyl-1H-pyrazole to establish baseline assay windows and exclude non-specific cytoprotective effects arising from the diarylpyrazole scaffold itself. Its defined low activity profile (quantified in the same experimental system as active comparators) provides stronger scientific justification for control selection than compounds never tested in the relevant assay system.

Building Block for 4-Substituted Pyrazole Libraries

The 95% synthetic yield achievable via the epoxy ketone rearrangement route [1] makes this compound a cost-effective starting material for the synthesis of 4-functionalized pyrazole libraries. The C-4 position of the pyrazole ring is susceptible to electrophilic substitution (nitration, halogenation, acylation), and the 4-methoxyphenyl and phenyl substituents at positions 3 and 5 provide a defined electronic environment that directs regioselective functionalization. This is supported by literature precedent for 4-benzoyl, 4-acetoxy, and 4-carboxylate derivatives prepared from this scaffold . Procurement of the parent compound in high purity and yield directly enables efficient parallel synthesis of diverse derivative libraries.

Purification Standard via Salt Crystallization

The well-characterized nitrate salt [HL1·NO3], with its structure confirmed by single-crystal X-ray diffraction [1], establishes this compound as a purification standard for diarylpyrazole derivatives. The [2 + 2] nitrate binding mode and reproducible crystallization behavior provide a model system for developing salt-based purification protocols for related heterocyclic compounds. For industrial procurement, the ability to purify via salt formation/recrystallization offers a scalable alternative to chromatographic purification, reducing production costs for multi-gram to kilogram quantities.

Inactive Comparator in Antitubercular NAT Screening

SAR evidence from the Fullam et al. NAT inhibitor series [1] indicates that unsubstituted 3,5-diphenyl-1H-pyrazole is the preferred pharmacophore for NAT inhibition, while 4-methoxy substitution on the 3-phenyl ring (as in the target compound) is predicted to reduce potency. This positions 3-(4-methoxyphenyl)-5-phenyl-1H-pyrazole as a structurally informative inactive comparator for antitubercular drug discovery programs targeting arylamine N-acetyltransferase. Its use alongside the active unsubstituted analog enables researchers to quantify the specific contribution of the 4-methoxy group to target engagement and antimycobacterial activity.

Application
Selection Property
Validation Focus
Neuroprotection screening control studies
Scaffold-matched low-activity profile
NMDA assay baseline window verification
4-Functionalized pyrazole library synthesis
C-4 regioselective derivatization scaffold
Electrophilic substitution efficiency review
Salt-formation purification model system
Crystalline nitrate salt behavior
Recrystallization protocol transfer
Antitubercular NAT inhibitor SAR studies
Structurally informative inactive comparator
4-Methoxy group contribution to target engagement

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